W-34

CDK8 inhibition TR-FRET binding assay Virtual screening hit characterization

W-34 is a synthetic small-molecule cyclin-dependent kinase 8 (CDK8) inhibitor with the IUPAC name 1-(3,4-dichloro-phenyl)-3-{1-[5-(4-fluoro-benzyl)-[1,2,4]thiadiazol-3-yl]-piperidin-4-ylmethyl}-urea (molecular formula C22H22Cl2FN5OS, molecular weight 494.41 g/mol). It was discovered through a docking-based virtual screening campaign utilizing multiple CDK8 crystal structures and is classified as a type II kinase inhibitor that targets the inactive DFG-out conformation of CDK8.

Molecular Formula C22H22Cl2FN5OS
Molecular Weight 494.4104
Cat. No. B1193824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-34
SynonymsW-34, W 34, W34
Molecular FormulaC22H22Cl2FN5OS
Molecular Weight494.4104
Structural Identifiers
SMILESO=C(NCC1CCN(C2=NSC(CC3=CC=C(F)C=C3)=N2)CC1)NC4=CC=C(Cl)C(Cl)=C4
InChIInChI=1S/C22H22Cl2FN5OS/c23-18-6-5-17(12-19(18)24)27-22(31)26-13-15-7-9-30(10-8-15)21-28-20(32-29-21)11-14-1-3-16(25)4-2-14/h1-6,12,15H,7-11,13H2,(H2,26,27,31)
InChIKeyUXENHMYWTQJELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

W-34 CDK8 Inhibitor: Product Baseline and Procurement-Relevant Identity


W-34 is a synthetic small-molecule cyclin-dependent kinase 8 (CDK8) inhibitor with the IUPAC name 1-(3,4-dichloro-phenyl)-3-{1-[5-(4-fluoro-benzyl)-[1,2,4]thiadiazol-3-yl]-piperidin-4-ylmethyl}-urea (molecular formula C22H22Cl2FN5OS, molecular weight 494.41 g/mol) [1]. It was discovered through a docking-based virtual screening campaign utilizing multiple CDK8 crystal structures and is classified as a type II kinase inhibitor that targets the inactive DFG-out conformation of CDK8 [1][2]. CDK8 functions as a transcriptional regulator within the Mediator complex and is implicated in Wnt/β-catenin-driven colorectal and gastric cancers, as well as in breast cancer and acute myeloid leukemia [1].

Why Substituting W-34 with Another CDK8 Inhibitor Is Scientifically Unjustifiable


CDK8 inhibitors are not functionally interchangeable because their binding modes—type I (active DFG-in conformation) versus type II (inactive DFG-out conformation)—produce profoundly different cellular efficacy profiles [1]. W-34 is a type II inhibitor that binds only to the inactive kinase conformation; however, CDK8 is predominantly locked in its active conformation when incorporated into the Mediator complex or the four-subunit kinase module, rendering type II inhibitors like W-34 unable to engage the target in a cellular context [2]. In contrast, type I CDK8 inhibitors such as CCT251545 and SEL120-34A engage the active conformation and retain cellular target engagement [2]. Furthermore, the thiadiazole-urea scaffold of W-34 is chemically distinct from the benzonaphthyridine, quinoline, and pyridobenzoxazepine cores of other CDK8 inhibitors, meaning potency, selectivity, and physicochemical properties cannot be extrapolated across chemotypes [1][2]. Substituting W-34 with a superficially similar CDK8 inhibitor without accounting for binding mode and chemotype differences risks experimental irreproducibility and misattribution of biological effects.

W-34 Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Head-to-Head CDK8 Biochemical Potency: W-34 vs. In-Class Virtual Screening Hits W-37, W-8, and WS-2

In the original discovery study, W-34 was directly compared with three other CDK8 inhibitor hits identified from the same docking-based virtual screening campaign. All four compounds were tested under identical TR-FRET assay conditions. W-34 (IC50 = 6.5 nM) was 5.5-fold more potent than W-37 (IC50 = 36 nM), 14.3-fold more potent than W-8 (IC50 = 93 nM), and 1.4-fold more potent than WS-2 (IC50 = 9 nM) [1]. This makes W-34 the most potent hit within the directly comparable in-class series.

CDK8 inhibition TR-FRET binding assay Virtual screening hit characterization

Binding Mode Classification: W-34 as a Type II CDK8 Inhibitor with Documented Cellular Activity Limitation

W-34 is explicitly categorized as a type II CDK8 inhibitor that binds the inactive DFG-out kinase conformation [1]. A subsequent review of the CDK8 inhibitor landscape confirmed that W-34, like other type II CDK8 inhibitors, suffers from poor cellular activity because CDK8 is predominantly locked in the active conformation within the Mediator complex or the four-subunit kinase module, preventing type II inhibitor binding in cells [2]. In contrast, type I CDK8 inhibitors such as CCT251545 (IC50 = 3.4 nM on CDK8/19 in live-cell engagement assays) and SEL120-34A (CDK8/CycC IC50 = 4.4 nM, with demonstrated cellular STAT1 phosphorylation inhibition) engage the active conformation and retain cellular potency [2][3].

Type II kinase inhibitor DFG-out conformation Cellular target engagement

Chemotype Differentiation: Thiadiazole-Urea Scaffold vs. Major CDK8 Inhibitor Chemotypes

W-34 features a 1,2,4-thiadiazole-urea core linked to a piperidine spacer, representing a chemotype distinct from all other major CDK8 inhibitor classes: benzonaphthyridines (Senexin B), quinolines (CCT251545), pyridobenzoxazepines, thienopyridines, steroidal derivatives (cortistatin A), and 4-(1H-pyrrol-4-yl)pyridines [1][2]. This structural uniqueness means that W-34 occupies different subpockets within the CDK8 ATP-binding site, as evidenced by its type II DFG-out binding mode, and is therefore unlikely to share off-target profiles or physicochemical liabilities common to other chemotypes [2].

Thiadiazole-urea Scaffold novelty CDK8 inhibitor chemotypes

Cross-Study Potency Contextualization: W-34 vs. Best-in-Class CDK8 Inhibitors

To contextualize W-34's potency across the broader CDK8 inhibitor landscape: W-34 (IC50 = 6.5 nM, TR-FRET) [1] is less potent than MK256 (IC50 = 2.5 nM against CDK8/CycC) and SEL120-34A (IC50 = 4.4 nM against CDK8/CycC) , but more potent than the virtual screening hit P162-0948 (IC50 = 50.4 nM) [2] and the CDK8 inhibitor E966-0530-45418 (IC50 = 129 nM) . However, cross-study comparisons must be interpreted cautiously due to differences in assay formats (TR-FRET vs. radiometric vs. fluorescence-based) and protein construct preparations.

CDK8 inhibitor benchmarking Biochemical IC50 comparison Kinase inhibitor potency ranking

W-34: Evidence-Based Research and Industrial Application Scenarios


Biochemical and Structural Biology Studies of CDK8 Inactive Conformation

W-34 is optimally suited for in vitro biochemical experiments requiring potent engagement of the DFG-out (inactive) conformation of CDK8, such as TR-FRET binding assays (IC50 = 6.5 nM) [1] and X-ray co-crystallography studies aimed at elucidating type II binding modes. Its type II classification makes it a valuable tool for studying the structural dynamics of CDK8's DFG motif and the conformational selection underlying inhibitor binding [2]. Researchers should not use W-34 in cellular assays expecting target engagement, as type II CDK8 inhibitors have documented poor cellular activity [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Unique Thiadiazole-Urea Core

W-34's 1,2,4-thiadiazole-urea scaffold is structurally orthogonal to all clinically advanced CDK8 inhibitor chemotypes, including benzonaphthyridines, quinolines, and pyridobenzoxazepines [2]. This makes W-34 an attractive starting point for hit-to-lead campaigns aiming to explore novel CDK8 chemical space, particularly for organizations seeking to avoid crowded IP landscapes. The scaffold's synthetic accessibility, with defined retrosynthetic disconnections at the thiadiazole, piperidine, and urea linkages, enables rapid analog generation [1].

CDK8 Inhibitor Selectivity Profiling and Panel Screening

Because W-34 occupies a distinct chemical space and binding mode (type II, DFG-out) compared to the widely used type I CDK8 tool compounds (CCT251545, SEL120-34A, Senexin B), it should be included in CDK8 inhibitor selectivity panels to capture binding-mode-dependent differences in kinome-wide profiling [1][2]. Its inclusion can reveal whether observed biological effects are due to CDK8 catalytic inhibition or to conformational perturbation of the CDK8/CycC/Mediator module.

Computational Chemistry and Docking Method Validation

W-34 was discovered through a multi-crystal-structure docking-based virtual screening workflow that explicitly accounted for CDK8 protein flexibility [1]. As a experimentally validated hit with a confirmed IC50 of 6.5 nM, W-34 serves as a benchmark ligand for validating new docking algorithms, scoring functions, and machine learning-based virtual screening methods targeting the CDK8 system [1].

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